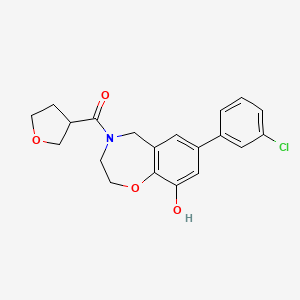

![molecular formula C16H16N8S B5500151 N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, including functionalization and substitution to achieve desired properties. For instance, the introduction and functionalization of side chains, as well as the substitution of hydrogen atoms or phenyl groups, play a crucial role in determining the compound's activity and specificity (Auzzi et al., 1983). Ethyl 2-(2-tert-Butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) has been utilized for the facile synthesis of related derivatives, showcasing the versatility and reactivity of the tetrazolyl group in these compounds (Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined through various spectroscopic techniques, including X-ray crystallography. These studies reveal the importance of structural features, such as the tetrazolyl group and the phenyl ring, in defining the compound's biological activity and chemical reactivity. The structure of related compounds, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been elucidated, highlighting the significance of substituents on the pyrazolopyrimidine core (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions, enabling the synthesis of a wide range of compounds with diverse biological activities. The reactivity of the 7-amino group and the influence of substituents on the pyrazolo[1,5-a]pyrimidine scaffold have been extensively studied, demonstrating the compound's versatility in organic synthesis (Bruni et al., 1994).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are critical for the compound's application in medicinal chemistry and materials science. The crystal structure analysis provides insight into the compound's solid-state organization and potential interactions with biological targets (Amarasekara et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and susceptibility to various chemical reactions, are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as anti-inflammatory and antimicrobial agents, indicating the broad applicability of these compounds in drug development (Aggarwal et al., 2014).

科学的研究の応用

Antitumor and Antimicrobial Activities

- Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, synthesized using compounds like N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant antitumor and antimicrobial activities. For instance, enaminones, which serve as key intermediates in the synthesis of these derivatives, have shown cytotoxic effects against human breast and liver carcinoma cell lines comparable to standard treatments like 5-fluorouracil (Riyadh, 2011).

Tuberculostatic Activity

- Structural analogs of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their tuberculostatic activity, showing promising results in combating tuberculosis. This highlights the compound's potential application in developing new antituberculous agents (Titova et al., 2019).

Inhibition of Phosphodiesterase

- Some derivatives of pyrazolo[1,5-a]pyrimidine, including those related to N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, have been identified as specific inhibitors of cyclic GMP phosphodiesterase. This is particularly relevant in the context of developing therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).

Anti-Inflammatory and Antimicrobial Agents

- The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has also been directed towards discovering new anti-inflammatory and antimicrobial agents, demonstrating the compound's versatility in pharmaceutical development. Notably, certain derivatives have shown to possess significant activity against various microbial strains without inducing ulcerogenic effects, marking them as potential candidates for safer anti-inflammatory medications (Auzzi et al., 1983).

Discovery of Novel Fungicides

- Further research has led to the discovery of novel fungicides based on the pyrazolo[1,5-a]pyrimidine scaffold, underscoring the compound's utility in agricultural applications as well. These fungicides exhibit superior activity compared to existing products, providing a new avenue for controlling plant diseases (Liu et al., 2023).

特性

IUPAC Name |

N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8S/c1-23-16(20-21-22-23)25-10-9-17-15-11-13(12-5-3-2-4-6-12)19-14-7-8-18-24(14)15/h2-8,11,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKOSSXOKNDVBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCCNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

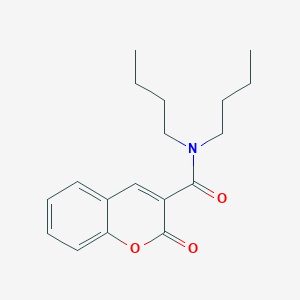

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

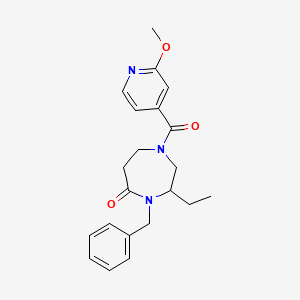

![N-cyclobutyl-7-[3-(3-thienyl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5500077.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)